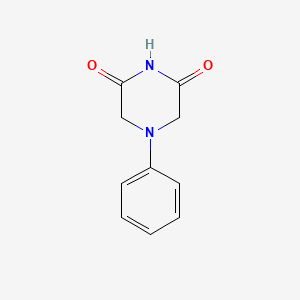

4-Phenylpiperazine-2,6-dione

CAS No.: 42239-75-8

Cat. No.: VC4218498

Molecular Formula: C10H10N2O2

Molecular Weight: 190.202

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 42239-75-8 |

|---|---|

| Molecular Formula | C10H10N2O2 |

| Molecular Weight | 190.202 |

| IUPAC Name | 4-phenylpiperazine-2,6-dione |

| Standard InChI | InChI=1S/C10H10N2O2/c13-9-6-12(7-10(14)11-9)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,13,14) |

| Standard InChI Key | MXXYUYGNYVTHOX-UHFFFAOYSA-N |

| SMILES | C1C(=O)NC(=O)CN1C2=CC=CC=C2 |

Introduction

Chemical Structure and Physicochemical Properties

The core structure of 4-phenylpiperazine-2,6-dione consists of a six-membered piperazine ring with two ketone groups at positions 2 and 6 and a phenyl group at position 4. Key physicochemical parameters derived from analogous compounds include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₀N₂O₂ | |

| Molecular Weight | 202.20 g/mol | |

| LogP (Partition Coefficient) | 1.45 | |

| Topological Polar Surface Area | 40.6 Ų |

The phenyl group enhances hydrophobicity, influencing solubility and membrane permeability. NMR spectra of related compounds reveal distinct proton environments: aromatic protons resonate at δ 7.15–7.37 ppm, while piperazine ring protons appear at δ 3.52–3.75 ppm .

Synthetic Methodologies

Cyclization of Iminodiacetic Acid Derivatives

A common route involves cyclizing N-substituted iminodiacetic acids using carbodiimides or carbonyldiimidazole (CDI). For example:

-

Bromoacetylation: Aniline reacts with bromoacetyl bromide to form 2-bromo-N-phenylacetamide .

-

Esterification: The intermediate couples with methyl N-substituted iminomonoacetate under basic conditions (triethylamine, room temperature) .

-

Hydrolysis and Cyclization: The ester is hydrolyzed to a carboxylic acid, which undergoes cyclization in acetic anhydride with sodium acetate to yield the dione .

Representative Reaction Conditions

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Bromoacetylation | Bromoacetyl bromide, Et₃N | 92–98% | |

| Cyclization | Ac₂O, NaOAc, reflux | 68–85% |

Industrial-Scale Production

Continuous flow reactors and solvent recovery systems optimize yield (≥90%) and purity (>99%) . Chromatographic purification (e.g., silica gel) removes byproducts like unreacted aniline.

Biological Activity and Herbicidal Applications

Mechanism of Action

Piperazine-2,6-diones inhibit protoporphyrinogen-IX oxidase (PPO), a key enzyme in chlorophyll biosynthesis. Substitutions at the phenyl ring modulate activity:

-

4-Chloro-2-fluorophenyl analogs: Show 90% weed suppression at 75 g/ha .

-

Benzyl derivatives: Reduced activity due to steric hindrance .

Structure-Activity Relationships

| Substituent (Position 4) | Herbicidal Efficacy (ED₉₀) | Yield | Source |

|---|---|---|---|

| 4-Chloro-2-fluoro | 50 g/ha | 82% | |

| Benzyl | 150 g/ha | 85% |

Functionalization and Derivative Synthesis

Nucleophilic Substitutions

The piperazine nitrogen undergoes alkylation with dihaloalkanes:

| Alkylating Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 1,4-Dibromobutane | K₂CO₃, acetone, reflux | 1-(4-Bromobutyl) derivative | 55–83% |

Hydrolysis Pathways

Acid or base hydrolysis cleaves the dione moiety:

| Conditions | Products | Analytical Confirmation | Source |

|---|---|---|---|

| 6M HCl, reflux | Phenylglycine derivatives | NMR (δ 1.25–2.49 ppm) | |

| 2M NaOH, 80°C | Dicarboxylic acids | IR loss of C=O peaks |

Comparative Analysis with Structural Analogs

Substituent Effects on Bioactivity

-

Electron-withdrawing groups (Cl, F): Enhance herbicidal potency but reduce synthetic yield (e.g., 4n: 60% yield vs. 4m: 85%) .

-

Benzyl groups: Improve pharmacokinetics (e.g., logP = 2.06) but limit enzyme binding .

Industrial Scalability

Benzyl-substituted diones require energy-intensive purification (e.g., column chromatography), whereas 4-phenyl derivatives simplify solvent recovery .

Future Directions and Challenges

-

Synthetic Optimization: Develop catalytic asymmetric methods to access enantiopure diones for chiral drug synthesis.

-

Bioactivity Profiling: Expand screening to kinase targets and antimicrobial panels.

-

Environmental Impact: Assess soil persistence and non-target organism toxicity for agrochemical derivatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume